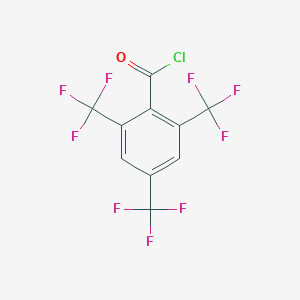

2,4,6-tris(trifluoromethyl)benzoyl Chloride

Overview

Description

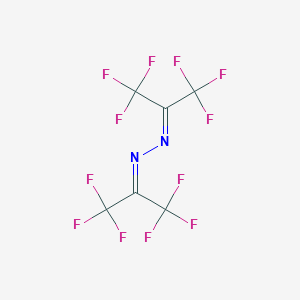

2,4,6-Tris(trifluoromethyl)benzoyl Chloride is a chemical compound with the molecular formula C10H2ClF9O . It is an intermediate in the synthesis of 2,4,6-Tris(trifluoromethyl)aniline , which is a fluorinated substituent that has become a valuable tool in medical chemistry . It can also be used for the preparation of azo dyes containing fluorine .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1,3,5-Tris(trifluoromethyl)benzene with n-butyllithium and carbon dioxide to yield a high yield of 2,4,6-Tris(trifluoromethyl)benzoic acid . The acid chloride is formed only slowly under stringent conditions .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H2ClF9O/c11-7(21)6-4(9(15,16)17)1-3(8(12,13)14)2-5(6)10(18,19)20/h1-2H . The Canonical SMILES representation is: C1=C(C=C(C(=C1C(F)(F)F)C(=O)Cl)C(F)(F)F)C(F)(F)F .Chemical Reactions Analysis

4-(Trifluoromethyl)benzoyl chloride, a similar compound, undergoes microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .Physical and Chemical Properties Analysis

The molecular weight of this compound is 344.56 g/mol . It has a computed XLogP3-AA value of 5.1 , indicating its lipophilicity. It has no hydrogen bond donors and 10 hydrogen bond acceptors . The topological polar surface area is 17.1 Ų . The compound has a complexity of 373 .Scientific Research Applications

Synthesis of Oligosaccharides

Kováč, Whittaker, and Glaudemans (1985) discuss the use of 2,4,6-tris(trifluoromethyl)benzoyl chloride in the synthesis of oligosaccharides, particularly as an intermediate in creating glycosyl-3-0-galactosyl sequences. This compound plays a crucial role in anomerisation and debeznylation reactions in carbohydrate chemistry (Kováč, Whittaker, & Glaudemans, 1985).

Trifluoromethylselenolation of Acid Chlorides

Wang, Zhang, and Weng (2017) describe a method involving trifluoromethylselenolation of acid chlorides using a compound similar to this compound. This process is efficient in producing Se-trifluoromethyl esters, demonstrating its utility in synthetic chemistry (Wang, Zhang, & Weng, 2017).

Chemical Properties and Reactions

Filler et al. (1991) explore various chemical reactions and properties of 2,4,6-tris(trifluoromethyl)benzoic acid, closely related to the benzoyl chloride derivative. They investigate reactions under stringent conditions, esterification processes, and synthesis of phenolic esters, which can shed light on the reactivity and applications of this compound (Filler et al., 1991).

Drug Intermediate Synthesis

Xiao-rui (2006) reports on the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, an important drug intermediate. The study provides insights into the synthesis process and its economic value, which may have parallels in the synthesis and application of this compound (Xiao-rui, 2006).

Safety and Hazards

2,4,6-Tris(trifluoromethyl)benzoyl Chloride is a combustible liquid that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound . It should be kept away from heat, sparks, open flames, and hot surfaces .

Mechanism of Action

Target of Action

The primary target of 2,4,6-Tris(trifluoromethyl)benzoyl Chloride is the synthesis of 2,4,6-Tris(trifluoromethyl)aniline . This compound is a fluorinated substituent that has become a valuable tool in medical chemistry .

Mode of Action

This compound interacts with its targets through a process known as Suzuki-type coupling reaction . This reaction is a type of cross-coupling reaction, used to couple boronic acids with halides, and is widely used in organic chemistry.

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of 2,4,6-tris(trifluoromethyl)aniline , which is used in medical chemistry and the preparation of azo dyes containing fluorine .

Result of Action

The primary result of the action of this compound is the synthesis of 2,4,6-Tris(trifluoromethyl)aniline . This compound is a fluorinated substituent that has become a valuable tool in medical chemistry . It can also be used for the preparation of azo dyes containing fluorine .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known to react with moist air or water . Therefore, it should be kept away from open flames, hot surfaces, and sources of ignition .

Biochemical Analysis

Biochemical Properties

It is known to be an intermediate in the synthesis of 2,4,6-Tris(trifluoromethyl)aniline This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis of this compound

Cellular Effects

It is possible that it may influence cell function through its role in the synthesis of 2,4,6-Tris(trifluoromethyl)aniline This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to be an intermediate in the synthesis of 2,4,6-Tris(trifluoromethyl)aniline , suggesting that it may exert its effects at the molecular level through this pathway This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known to be an intermediate in the synthesis of 2,4,6-Tris(trifluoromethyl)aniline , suggesting that it may interact with enzymes or cofactors involved in this pathway

Properties

IUPAC Name |

2,4,6-tris(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2ClF9O/c11-7(21)6-4(9(15,16)17)1-3(8(12,13)14)2-5(6)10(18,19)20/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASZWNYHQOQNPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C(=O)Cl)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2ClF9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455215 | |

| Record name | 2,4,6-tris(trifluoromethyl)benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135130-97-1 | |

| Record name | 2,4,6-tris(trifluoromethyl)benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol](/img/structure/B162168.png)

![6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)-](/img/structure/B162173.png)

![7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B162175.png)

![4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162177.png)

![N-[(1H-Benzimidazol-2-yl)methyl]urea](/img/structure/B162193.png)